REACTION_CXSMILES
|
[H-].[Na+].[CH3:3][C:4]1[CH:5]=[CH:6][CH:7]=[C:8]2[C:12]=1[NH:11][CH:10]=[CH:9]2.[CH3:13]I.[NH4+].[Cl-].[CH3:17][N:18](C=O)[CH3:19]>>[CH3:13][N:11]1[C:12]2[C:8](=[CH:7][CH:6]=[CH:5][C:4]=2[CH3:3])[CH:9]=[C:10]1[CH2:17][NH:18][CH3:19] |f:0.1,4.5|
|
Name
|
|
Quantity
|
1.15 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
hexanes
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
CC=1C=CC=C2C=CNC12
|
Name
|
|
Quantity
|
2.71 g
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
[NH4+].[Cl-]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting brown mixture was stirred at room temperature for 15 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The exothermic reaction
|
Type
|
TEMPERATURE
|
Details
|
was cooled to 30° C.
|
Type
|
STIRRING
|
Details
|
stirred for 1 h
|
Duration
|
1 h
|
Type
|
CONCENTRATION
|
Details
|
the mixture was concentrated under reduced pressure
|
Type
|
EXTRACTION
|
Details
|
the mixture was then extracted with diethyl ether (3×100 mL)
|
Type
|
WASH
|
Details
|
The combined organics were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
CN1C(=CC2=CC=CC(=C12)C)CNC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.85 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |